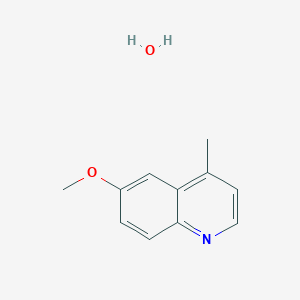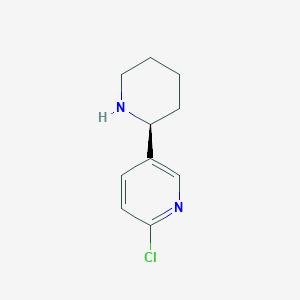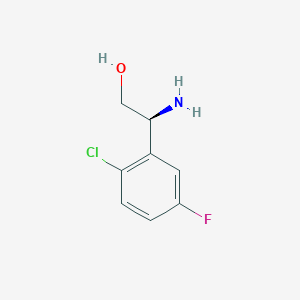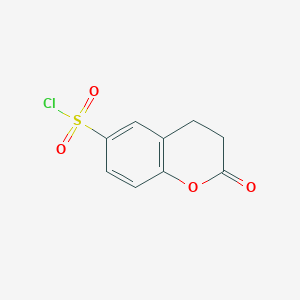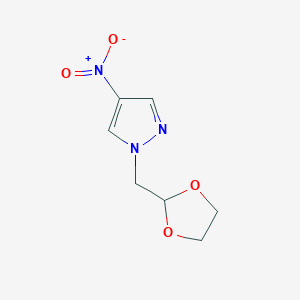![molecular formula C14H21NOSi B6329603 2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile CAS No. 2338684-84-5](/img/structure/B6329603.png)
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile
Descripción general
Descripción
“2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile” is an organic compound. It contains a tert-butyldimethylsilyloxy group, which is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it more promising for applications . This compound is often used in organic synthesis as a protective group .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C10H25NO2Si . It has a molecular weight of 219.40 .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in “this compound” is stable to aqueous base but may be converted back to alcohols under acidic conditions . A sequential one-pot synthesis for the oxidation of primary and secondary tert-butyldimethylsilyl (TBDMS) ethers, using the presence of PhIO or PhI(OAc)2 and catalytic amounts of metal triflates and TEMPO in THF or acetonitrile tolerates acid-sensitive protecting groups .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a density of 0.887 g/mL at 25 °C and a refractive index (n20/D) of 1.440 .Aplicaciones Científicas De Investigación
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is used in a variety of scientific research applications. It is commonly used as a protective group in the synthesis of polymers and other materials, as it can be removed easily under mild conditions. It is also used in the synthesis of drugs, as it can be used to modify the pharmacokinetics of the drug. Additionally, it is used in the synthesis of peptides and other biomolecules, as it can be used to modify the structure and properties of the molecules.
Mecanismo De Acción
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is a highly reactive compound that can react with a variety of substrates. It can be used as a nucleophilic reagent in organic synthesis, as it can react with electrophiles to form a covalent bond. Additionally, it can be used as a Lewis acid catalyst in the synthesis of a variety of compounds, as it can activate the reactants and facilitate the reaction.
Biochemical and Physiological Effects
This compound is a highly reactive compound, and it can react with a variety of biological molecules, including proteins, enzymes, and nucleic acids. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can affect the metabolism of drugs and other compounds. Additionally, it has been shown to interfere with the transcription and translation of certain genes, as well as the production of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile is a versatile reagent that is widely used in the laboratory. It is highly reactive, and it can be used to synthesize a variety of compounds. Additionally, it can be used as a protective group in the synthesis of polymers and other materials. However, it is important to note that it is a highly reactive compound, and it can react with a variety of biological molecules, which can lead to unwanted side effects.
Direcciones Futuras
2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile has a wide range of applications in the scientific research community, and there are many potential future directions for its use. For example, it could be used to modify the pharmacokinetics of drugs, as well as the structure and properties of biomolecules. Additionally, it could be used in the synthesis of novel materials, such as polymers and nanomaterials. Additionally, it could be used to create new catalysts for organic synthesis, as well as to study the mechanism of action of enzymes and other biological molecules. Finally, it could be used to study the effect of environmental pollutants on living organisms, as well as to develop new methods for the treatment of diseases.
Propiedades
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSMFHRISYNPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


